An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Silver Chloride
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Silver Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure and lattice parameters of silver chloride (AgCl), a material of significant interest in various scientific and pharmaceutical applications. The following sections detail the crystallographic properties of AgCl under standard and high-pressure conditions, the experimental protocols for their determination, and the influence of temperature on its lattice parameters.
Crystal Structure of Silver Chloride
Silver chloride predominantly crystallizes in a cubic, rock-salt type structure at ambient temperature and pressure. This structure is analogous to that of sodium chloride (NaCl).
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Crystal System: Cubic
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Space Group: Fm-3m (No. 225)[1]
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Coordination Geometry: In this face-centered cubic (FCC) lattice, each silver ion (Ag⁺) is octahedrally coordinated to six chloride ions (Cl⁻), and conversely, each chloride ion is surrounded by an octahedron of six silver ions.
Under high pressure, silver chloride undergoes phase transitions to lower symmetry crystal systems. Above 7.5 GPa, it transforms into a monoclinic structure.[1] A further transition to an orthorhombic phase occurs at approximately 11 GPa.[1]
Lattice Parameters of Silver Chloride
The lattice parameters of silver chloride are crucial for understanding its physical and chemical properties. These parameters have been determined under various experimental conditions.
Lattice Parameters under Standard Conditions
The lattice parameter of the cubic phase of AgCl at room temperature is well-established.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Temperature | Pressure |
| Cubic | Fm-3m | 5.550 | 5.550 | 5.550 | 90 | 90 | 90 | 25 °C (298 K) | Ambient |
Temperature Dependence of Lattice Parameters
The lattice parameter of silver chloride exhibits a positive thermal expansion, increasing with temperature. The coefficient of thermal expansion has been studied over a wide temperature range. The table below presents the calculated lattice parameter 'a' for the cubic phase at various temperatures, based on the experimental work of Dutta and Dayal (1964).[2][3]
| Temperature (°C) | Temperature (K) | Lattice Parameter 'a' (Å) |
| 25 | 298 | 5.550 |
| 100 | 373 | 5.561 |
| 200 | 473 | 5.578 |
| 300 | 573 | 5.598 |
| 400 | 673 | 5.622 |
| 455 (m.p.) | 728 | 5.638 |
Lattice Parameters of High-Pressure Phases
The application of high pressure induces phase transitions in silver chloride, resulting in changes to its crystal structure and lattice parameters.
| Pressure (GPa) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| > 7.5 | Monoclinic | P2₁/m | ~3.93 | ~4.00 | ~5.60 | 90 | ~95.63 | 90 |
| > 11 | Orthorhombic | TlI-type | - | - | - | - | - | - |
Note: The lattice parameters for the orthorhombic phase are not well-documented in the readily available literature and are thus omitted.
Experimental Protocols
The determination of the crystal structure and lattice parameters of silver chloride primarily relies on X-ray diffraction (XRD) techniques.
Powder X-ray Diffraction (XRD)
Objective: To determine the crystal structure and lattice parameters of a polycrystalline (powder) sample of AgCl.
Methodology:
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Sample Preparation: A sample of silver chloride is finely ground to a homogenous powder to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.
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Instrumentation: A powder X-ray diffractometer is used, which consists of an X-ray source (commonly a Cu Kα source with a wavelength of 1.5406 Å), a goniometer to control the angles, and a detector.
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Data Collection: The sample is irradiated with a monochromatic X-ray beam at a specific angle of incidence, θ. The detector, positioned at an angle of 2θ, records the intensity of the diffracted X-rays. The goniometer scans through a range of 2θ angles (e.g., 20° to 80°).
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Data Analysis: The resulting XRD pattern, a plot of intensity versus 2θ, shows a series of diffraction peaks. The positions of these peaks (2θ values) are used in Bragg's Law (nλ = 2d sinθ) to calculate the d-spacings (the distance between crystal lattice planes).
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Structure Determination and Lattice Parameter Refinement: The set of d-spacings is compared to databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystal structure. The lattice parameters are then refined from the positions of the diffraction peaks.
Visualizations
Experimental Workflow for Crystal Structure Determination
